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Introduction

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP)
originally isolated from Streptomyces olivoviridis, has garnered significant attention in the
scientific community due to its potent cytotoxic activity against various cancer cell lines. Its
unique structure, characterized by multiple thioamide bonds and an S-(2-aminovinyl)-cysteine
(AviCys) moiety, presents a compelling scaffold for the development of novel anticancer
therapeutics. The exploration of its natural analogs has revealed a family of structurally diverse
compounds with often enhanced and more selective biological activities. This technical guide
provides an in-depth overview of the known natural analogs of thioviridamide, their producing
microbial strains, a compilation of their biological activities, detailed experimental protocols for
their production and evaluation, and a summary of their biosynthetic pathways.

Natural Analogs of Thioviridamide and Producing
Strains

Genome mining efforts have led to the discovery of several natural analogs of thioviridamide,
each with unique structural modifications and produced by different bacterial strains. These
discoveries highlight the biosynthetic plasticity of the underlying gene clusters and offer a rich
source of novel chemical entities for drug discovery.
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Natural Analog

Producing Strain(s)

Key Structural Differences
from Thioviridamide

Thioholgamide A & B

Streptomyces malaysiense
MUSC 136T (DSM 100712)[1]

[2]

Amino acid substitutions, N-
terminal pyruvyl moiety, one

fewer thioamide bond.[1]

Thioalbamide

Amycolatopsis alba DSM
44262[3][4]

N-terminal lactyl moiety, three
noncontiguous thioamide

linkages.[5]

Thiostreptamide S4

Streptomyces sp. NRRL S-4,
Streptomyces sp. NRRL S-
15[3][6]

N-terminal pyruvyl group, four
noncontiguous thioamide
linkages.[5][6]

Thiostreptamide S87

Streptomyces sp. NRRL S-
87[3][6]

N-terminal pyruvyl group, four

thioamide linkages.[5][6]

Neothioviridamide

Streptomyces sp.
MSB090213SC12

(heterologous expression)[7]

Polythioamide cyclic peptide
with strong cytotoxicity.[7]

JBIR-140

Heterologous expression of
thioviridamide BGC in
Streptomyces avermitilis
SUKAL17

N-terminal lactyl moiety.[5]

Quantitative Biological Activity

The natural analogs of thioviridamide exhibit a range of cytotoxic activities against various

cancer cell lines, with some demonstrating improved potency and selectivity compared to the

parent compound. The following table summarizes the available quantitative data.
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Compound Cell Line IC50 Value Reference
Ad12-3Y1 (adenovirus
Thioviridamide E1A-transformed rat 3.9 ng/mL [8]
fibroblasts)
E1A-3Y1 (adenovirus
E1A-transformed rat 32 ng/mL [8]
fibroblasts)
) ) HCT-116 (human
Thioholgamide A ) 30 nM [1119]
colon carcinoma)
HCT-116 (human
i 176 nM [10]
colon carcinoma)
Huh? (human
141 nM [10]
hepatoma)
MCF7 (human breast
) 480 nM [10]
adenocarcinoma)
A549 (human lung
_ 1.16 uM [10]
carcinoma)
RIL175 157 nM [10]
) ) Breast Cancer Cell
Thioalbamide 48 - 72 nM [5]

Lines

MCF 10A (non-tumor

breast epithelial)

> 6-fold higher than

cancer cells

[4]115]

Neothioviridamide

SKOV-3 (human
ovarian

adenocarcinoma)

Moderate cytotoxicity

[7]

Meso-1 (malignant

pleural mesothelioma)

Moderate cytotoxicity

[7]

Jurkat (immortalized

human T lymphocyte)

Moderate cytotoxicity

[7]
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Experimental Protocols
Fermentation for Production of Thioviridamide Analogs

A solid version of bottromycin production medium (BPM) has been successfully used for the
production of various thioviridamide-like molecules.[5]

Bottromycin Production Medium (BPM) Composition (per liter):

Glucose: 10 g

e Soluble Starch: 15 g

e Soy Flour:5¢g

e Yeast Extract: 4 g

e NaCl: 2g

e CaCOs:2¢g

e Agar: 20 g (for solid medium)

e Distilled Water: 1 L

Adjust pH to 7.2 before autoclaving.

Fermentation Protocol:

o Prepare the solid BPM in petri dishes or flasks.

 Inoculate the agar surface with a fresh culture of the producing strain.

¢ Incubate at 28-30°C for 7-10 days.

Isolation and Purification

The following is a general protocol for the isolation and purification of thioviridamide analogs
from solid fermentation cultures.
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o Extraction:

o The solid agar culture is macerated and extracted with an organic solvent such as ethyl
acetate or methanol.[5] Acetone has also been used, but it can lead to the formation of
artifacts at the N-terminus of the molecule.[5]

o The organic extract is then concentrated under reduced pressure.
e Chromatographic Purification:

o Silica Gel Chromatography: The crude extract is subjected to silica gel column
chromatography using a gradient of chloroform and methanol.

o Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions
containing the target compounds are further purified by RP-HPLC on a C18 column with a
water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay used to assess cell viability.

Protocol:

e Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 10* cells per
well in 100 pL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% COz
humidified atmosphere.

o Compound Treatment: Prepare serial dilutions of the purified thioviridamide analogs in
culture medium. Add 100 pL of the compound solutions to the respective wells and incubate
for 48-72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the ICso value, which is the concentration of the compound that
inhibits cell growth by 50%.

Biosynthesis of Thioviridamide and its Analogs

Thioviridamide and its analogs are RiPPs, meaning they are derived from a ribosomally
synthesized precursor peptide that undergoes extensive post-translational modifications. The
biosynthetic gene cluster (BGC) for thioviridamide, designated as the tva cluster, has been
identified in S. olivoviridis.[3][6] Homologous gene clusters are responsible for the production of
the various analogs.

The key biosynthetic steps include:

e Thioamidation: The conversion of backbone amide bonds to thioamide bonds is a hallmark of
this class of compounds. This transformation is catalyzed by a YcaO superfamily protein
(TvaH) in an ATP-dependent manner.[3]

e Formation of S-(2-aminovinyl)-cysteine (AviCys): This unusual macrocyclic structure is
formed through the dehydration of a serine or threonine residue to a dehydroamino acid,
followed by the oxidative decarboxylation of a C-terminal cysteine and subsequent
cyclization.

¢ N-terminal Modification: The N-terminal pyruvyl or lactyl moieties are derived from an N-
terminal serine residue through dehydration and, in the case of the lactyl group, subsequent
reduction.[5]

» Other Modifications: The BGCs often contain genes for other modifications, such as
hydroxylation and methylation of amino acid residues.
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Simplified workflow for the biosynthesis of thioviridamide.
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General experimental workflow for thioviridamide analog discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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